(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Brand Name: Vulcanchem
CAS No.: 851909-08-5
VCID: VC2223602
InChI: InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1
SMILES: C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

CAS No.: 851909-08-5

Cat. No.: VC2223602

Molecular Formula: C21H21NO4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid - 851909-08-5

Specification

CAS No. 851909-08-5
Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid
Standard InChI InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1
Standard InChI Key CPJQXKHZCVDRSX-IBGZPJMESA-N
Isomeric SMILES C=CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Identification

Structural Characteristics

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is a modified amino acid characterized by an S-configuration at the alpha carbon and protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The distinctive feature of this compound is its side chain containing a terminal alkene group, making it valuable for various chemical modifications through olefin chemistry . The compound belongs to the family of non-proteinogenic amino acids, specifically a homologue of allylglycine with an extended carbon chain.

The structure consists of several key components: an Fmoc protecting group attached to the nitrogen of the amino acid, a carboxylic acid group, and a four-carbon side chain terminating in a vinyl group. The Fmoc group contains a fluorene ring system that provides both protection for the amino group and UV-detectability, which is particularly useful in monitoring peptide synthesis reactions .

Chemical Identifiers and Nomenclature

The compound has several synonyms and identifiers in scientific literature and commercial catalogs. Table 1 presents the comprehensive identification information for this compound.

Table 1. Chemical Identifiers of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

ParameterInformation
CAS Number851909-08-5
Molecular FormulaC₂₁H₂₁NO₄
Molecular Weight351.4 g/mol
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid
Common Synonyms(S)-N-Fmoc-2-(3'-butenyl)glycine, Fmoc-L-Homoallylglycine, (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hex-5-enoic acid
InChIInChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1
SMILESC=CCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The compound has appeared in scientific databases and literature under various names, but all refer to the same chemical entity with the S-configuration at the chiral center . When searching literature for this compound, it is important to consider all synonyms to ensure comprehensive coverage of relevant research.

Physical and Chemical Properties

Spectroscopic Properties

The compound exhibits characteristic spectroscopic properties that can be used for identification and purity assessment. While the search results don't provide detailed spectroscopic data, the presence of the aromatic Fmoc group typically results in strong UV absorption, making it detectable by UV spectroscopy during chromatographic analysis . This property is valuable in monitoring reactions during peptide synthesis.

Applications in Research

Peptide Synthesis Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid serves as a building block in solid-phase peptide synthesis, enabling the creation of peptides with non-standard side chains. The terminal alkene functionality provides a versatile handle for further chemical modifications through various reactions including metathesis, hydrogenation, or functionalization through thiol-ene chemistry .

The incorporation of this amino acid into peptides can introduce several advantageous properties:

  • Altered conformational preferences due to the extended side chain

  • Sites for post-synthetic modification

  • Potential for cross-linking with other functional groups

  • Modified pharmacokinetic properties in resulting peptides

Bioorganic Chemistry Research

The compound finds applications in various areas of bioorganic chemistry research, particularly in the creation of modified peptides with enhanced stability, altered receptor binding, or novel functional properties. The terminal alkene group can serve as a bioorthogonal handle for selective modifications in complex biological settings .

Researchers commonly use this non-standard amino acid to introduce chemical diversity into peptide libraries, enabling the discovery of peptides with new or enhanced biological activities. The compound represents an important tool in the expanding arsenal of non-proteinogenic amino acids used in peptide medicinal chemistry .

Desired ConcentrationVolume Required per mgVolume for 5 mgVolume for 10 mg
1 mM2.8458 mL14.2288 mL28.4576 mL
5 mM0.5692 mL2.8458 mL5.6915 mL
10 mM0.2846 mL1.4229 mL2.8458 mL

For optimal solubility, the compound may require initial dissolution in a small volume of an organic solvent before dilution with the final buffer or aqueous solution. Heating to 37°C and sonication can aid in dissolution when preparing concentrated stock solutions .

Quality Control Standards

Commercial samples of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid typically meet high purity standards. Available products report purities of:

  • 98.00% as reported by one supplier

  • 97.00% as reported by another supplier

These high-purity standards are essential for research applications, particularly in peptide synthesis where impurities can lead to complex mixtures of products that are difficult to purify and characterize. Certificates of Analysis (COA) and Safety Data Sheets (SDS) are typically available from suppliers to document the quality control parameters and handling precautions .

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